molecular formula C15H13BrO3 B183121 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde CAS No. 6451-86-1

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Cat. No. B183121
CAS RN: 6451-86-1
M. Wt: 321.16 g/mol
InChI Key: RUBXMEDWBCBLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde” is a chemical compound . It is a benzaldehyde derivative . The molecular formula of this compound is C15H13BrO3 .


Synthesis Analysis

The synthesis of this compound could potentially involve a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde” consists of a benzene ring substituted with bromo, methoxy, and benzyloxy groups .


Chemical Reactions Analysis

The bromoaryl group of this compound may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form a derivative, followed by removal of the trimethylsilyl group with base . It could also be involved in a Suzuki-Miyaura or Buchwald-Hartwig reaction .

Scientific Research Applications

  • Synthesis of Complex Chemical Compounds : This compound is involved in the synthesis of complex chemicals. For instance, it's used in the preparation of 3,4,5-Trimethoxy Benzaldehyde (Yangyu Feng, 2002) and in the formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde (W. V. Otterlo et al., 2004).

  • Magnetic and Structural Properties in Chemistry : It contributes to understanding the magnetic properties and structures of certain compounds, as seen in a study on cobalt and nickel clusters (Shuhua Zhang et al., 2013).

  • Polymer Science : This compound is instrumental in the field of polymer science, for example, in the incorporation of π-conjugated polymer into silica (M. Kubo et al., 2005).

  • Biological and Pharmacological Research : It's used in the synthesis and bioevaluation of various compounds against root-knot nematode (Sumona Kumari et al., 2014).

  • Metabolism Study in Pharmacology : The compound is used to understand the metabolism of psychoactive substances in animals (T. Kanamori et al., 2002).

  • Organic Synthesis : It plays a role in the alternative synthesis of organic compounds, as demonstrated in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol (A. K. Banerjee et al., 2013).

  • Antimicrobial Applications : Studies have explored its use in the synthesis of compounds with antimicrobial properties (G. Talybov et al., 2022).

  • Chemical Analysis and Characterization : It's involved in the determination and characterization of chemical substances, such as in the analysis of fermentation broth (Zhang Ke-chang, 2007).

  • Development of Novel Materials : The compound is used in the development of novel materials, for instance in the synthesis of new halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates (Yesenia L. Soto et al., 2019).

properties

IUPAC Name

2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBXMEDWBCBLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447831
Record name 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

CAS RN

6451-86-1
Record name 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-5-hydroxy-4-methoxybenzaldehyde (25 g, 0.108 mol) and K2CO3 (30 g, 0.216 mol) were added to acetonitrile (250 mL) and flushed with Ar. Benzyl bromide (20 g, 0.12 mol) was added and the mixture was heated under Ar for 20 h at 50° C. After cooling, the mixture was poured into water (200 ml) and extracted with CH2Cl2 (300 mL). The CH2Cl2 was washed with water (3×100 mL), dried and concentrated. Recrystallization with isopropanol: water (3:1) gave 28.8 g (83%) of 2 as a light brown solid. 1H-NMR (400 MHz, CDCl3) dH 3.96 (3H, s, OCH3), 5.16 (2H, s, CH2Ph), 7.07-7.48 (7H, m, ArH+CH2Ph), 10.16 (1H, s, CHO).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

B2 is benzylated with benzyl bromide and potassium carbonate in DMF to obtain 5-benzyloxy-2-bromo-4-methoxybenzaldehyde (B3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Citations

For This Compound
2
Citations
VN Bulavka, ON Tolkachev - Narcissus and Daffodil: The Genus …, 2002 - books.google.com
… Another component, 2-bromo-4-methoxy-5-benzyloxy-benzaldehyde (29), was obtained in three steps starting from 3, 4-dimethoxybenzaldehyde (38) by 3-monodemethylation with …
Number of citations: 7 books.google.com
GR Hanks - 2002 - books.google.com
… xviii Figures/Plates 12.5 Synthesis of 4-benzyloxyphenylacetic acid and 2-bromo4-methoxy-5-benzyloxy-benzaldehyde 310 12.6 Synthesis of galanthamine via N-norgalanthamine and …
Number of citations: 104 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.